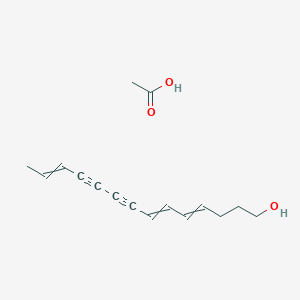![molecular formula C16H15NO B14724516 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is a heterocyclic compound that features a pyridine ring fused to a tetrahydrobenzoannulene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable annulated precursor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the annulated structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydrobenzo7annulen-5-one : Lacks the pyridine ring, making it less versatile in certain applications.
- Thieno[2,3-d]pyrimidine derivatives : Similar in structure but contain a sulfur atom, which can alter their chemical properties and biological activity .
Uniqueness
6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the presence of both the pyridine ring and the annulated structure, providing a combination of properties that can be exploited in various fields.
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
6-pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C16H15NO/c18-16-14-8-2-1-5-12(14)6-3-9-15(16)13-7-4-10-17-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9H2 |
InChI-Schlüssel |
ATZQYUXXEFCOLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=CC=CC=C2C1)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


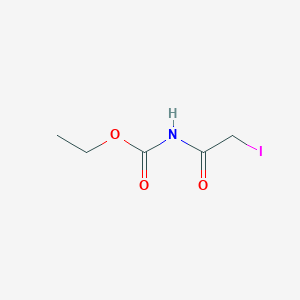

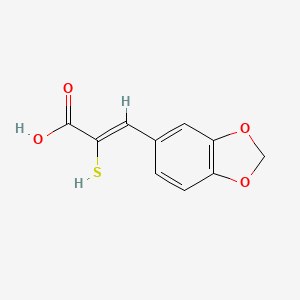
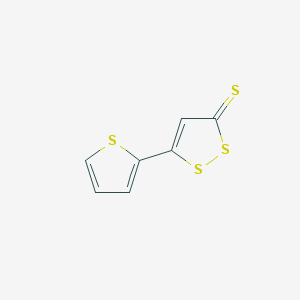
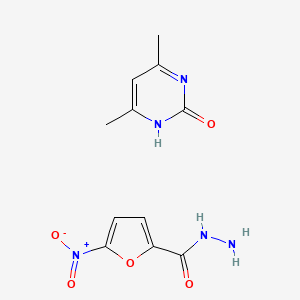
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
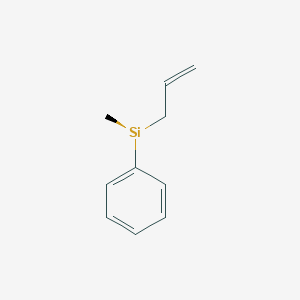
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
